molecular formula C11H14O2 B1363595 3',5'-Dimethyl-4'-methoxyacetophenone CAS No. 60609-65-6

3',5'-Dimethyl-4'-methoxyacetophenone

Cat. No. B1363595
CAS RN: 60609-65-6
M. Wt: 178.23 g/mol
InChI Key: OZNRJDZKCCJUJO-UHFFFAOYSA-N
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Description

3,5'-Dimethyl-4'-methoxyacetophenone (DMMA) is an organic compound that has recently gained interest due to its potential applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 82-84 °C. DMMA is a versatile compound with a wide range of applications in the fields of biochemistry and physiology.

Scientific Research Applications

Microwave-Assisted Organic Synthesis

  • Results : The outcomes typically include improved yields and purities of the desired products, as well as reduced reaction times .

Catalysis Research

  • Results : Enhanced reaction efficiency and selectivity could be observed, with potential implications for industrial processes .

Asymmetric Synthesis

  • Results : The success of such synthesis is usually measured by the enantiomeric excess (ee) of the product .

Photocatalysis

  • Results : The efficiency of photocatalysis is often evaluated by the rate of reaction and yield under light irradiation .

Sensor Development

  • Results : Sensor performance is typically assessed by its sensitivity, selectivity, and response time .

Environmental Monitoring

  • Results : Data would include detection limits, concentration levels in various media, and degradation pathways .

Nanotechnology

  • Results : Characterization of nanoparticles including size, distribution, and surface chemistry .

Food Chemistry

  • Results : Analysis of food quality, shelf-life, and consumer acceptance .

properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNRJDZKCCJUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374398
Record name 3',5'-Dimethyl-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dimethyl-4'-methoxyacetophenone

CAS RN

60609-65-6
Record name 3',5'-Dimethyl-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60609-65-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Baliah, JJD Jeyanthy - Proceedings of the Indian Academy of Sciences …, 1988 - Springer
Evidence for steric enhancement of resonance in some benzene derivatives is obtained from their diamagnetic susceptibilities. Conjugative interaction of substituents in the benzene …
Number of citations: 7 link.springer.com
V Baliah, V Sundari - Proceedings of the Indian Academy of Sciences …, 1989 - Springer
The rates of oxidation of 3-substituted-4-methoxyphenylmethylcarbinols with Cr(VI) have been measured. The results show that the mesomeric effect of the methoxy group in 3-…
Number of citations: 4 link.springer.com
GG Smith, DV White - The Journal of Organic Chemistry, 1964 - ACS Publications
Results Five 1-arylethyl acetates [1-phenylethyl acetate (I), 1-(4'-methoxyphenyl) ethyl acetate (II), l-(3'-methyl-4'-methoxyphenyl) ethyl acetate(III), l-(3', 5'-di-methyl-4'-methoxyphenyl) …
Number of citations: 6 pubs.acs.org
F Benington, RD Morin, LC CLARK Jr… - The Journal of Organic …, 1958 - ACS Publications
Synthesis of a number of ring-substituted 0-phenethylamines containing alkyl, halogen, and alkoxy substituents by various methods is described. The influence of these ring substituents …
Number of citations: 41 pubs.acs.org
M ARISAWA, A FUJITA, T HAYASHI… - Chemical and …, 1990 - jstage.jst.go.jp
The phloroglucinol derivatives isolated from Mallotusjaponicus MUELL. ARG.(Euphorbiaceae) and their derivatives were evaluated for their capacity to produce cytotoxicity in HeLa …
Number of citations: 74 www.jstage.jst.go.jp
B Grjol, M Jereb - Chemical Papers, 2021 - Springer
Regioselectivity of visible-light-induced transformations of a range of (hetero)aryl alkyl-substituted ketones bearing several competitive reactive sites (α-carbonyl, benzyl and aromatic …
Number of citations: 1 link.springer.com
JJ Schafer - 2022 - researchportal.scu.edu.au
Melaleuca alternifolia (Australian Tea Tree) is an important medicinal plant. It has a history of being used for medicine first by indigenous and then non-indigenous peoples of Australia …
Number of citations: 2 researchportal.scu.edu.au
BJBJ Lee - 2020 - search.proquest.com
Among many unique transformations accessible using photochemical activation, the [2+ 2] photocycloaddition of olefins has had the largest impact on total synthesis. However, …
Number of citations: 0 search.proquest.com
K Ganapathy, M Ramanujam - Journal of the Indian Chemical Society, 1981 - The Society
Number of citations: 3
M Uma, CS Kalavathi - Current Science, 1982 - JSTOR
Number of citations: 7

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